2-Bromo-6-(2,2,2-trifluoroethoxy)-naphthalene
Overview
Description
Scientific Research Applications
Synthesis and Material Properties
2-Bromo-6-(2,2,2-trifluoroethoxy)-naphthalene and its derivatives have been explored for their potential in synthesizing various organic compounds. The compound's reactivity and ability to form specific structures make it valuable in material science and supramolecular chemistry. For example, core-substituted naphthalene diimides, which are important precursors in these fields, have been synthesized using related bromo-naphthalene derivatives, highlighting the structural and synthetic versatility of such compounds (Ping, 2012).
Electronics and Photonics
The derivatives of this compound have found applications in electronics, particularly in the creation of organic field-effect transistors (OFETs). Core-fluorinated naphthalene diimides, synthesized from bromo-naphthalene derivatives, show promising results in OFETs due to their strong electron-accepting capabilities and stability (Yuan et al., 2016).
Environmental and Analytical Chemistry
The high-temperature pyrolysis of brominated hydrocarbons, including bromo-naphthalene derivatives, is a subject of study in environmental chemistry due to its relevance in understanding the formation of hazardous byproducts in waste disposal and accidental fires. Studies on the pyrolytic behavior of such compounds provide insights into the formation mechanisms of brominated dioxins and other combustion byproducts, crucial for environmental monitoring and safety (Evans & Dellinger, 2003).
Polymeric and Adsorbent Materials
Compounds like this compound are used in the synthesis of novel polymeric materials with specific adsorptive properties. For instance, hypercrosslinked polymeric adsorbents derived from bromo-naphthalene compounds exhibit selective adsorption behavior due to the presence of specific functional groups, useful in filtration and separation processes (Yuan et al., 2008).
Properties
IUPAC Name |
2-bromo-6-(2,2,2-trifluoroethoxy)naphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF3O/c13-10-3-1-9-6-11(4-2-8(9)5-10)17-7-12(14,15)16/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LASQFNWMHZPQSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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